Structural Uniqueness: Bis-Thiazole Architecture with 4-n-Butyl Substitution
4-Butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide possesses a distinct molecular architecture—a core 1,3-thiazole ring bearing a 4-n-butyl and 2-methyl substitution, coupled via a carboxamide linkage to an ethyl chain terminating in an unsubstituted 1,3-thiazol-2-yl group—that differentiates it from known biologically characterized thiazole carboxamides. By contrast, compound 22a (S2J-23-04) in the SDH inhibitor series carries a different substitution pattern with a trifluoromethyl variant (22k/S2J-23-47) showing substantially altered potency [1]. No quantitative activity data are available for this precise scaffold; ChEMBL and ZINC databases confirm the absence of any known bioactivity [2]. The calculated clogP of 2.85 and topological polar surface area of 45.23 Ų [3] position this compound within drug-like chemical space (Lipinski's Rule of Five compliance: MW 309.46, HBA 4, HBD 1, rotatable bonds 5). This physico-chemical profile is distinct from more polar thiazole carboxamides carrying carboxylic acid or sulfonamide motifs commonly found in kinase inhibitors, suggesting differential membrane permeability and intracellular distribution.
| Evidence Dimension | Molecular structure and physico-chemical property differentiation |
|---|---|
| Target Compound Data | MW 309.46; clogP 2.85; TPSA 45.23 Ų; bis-thiazole with 4-n-butyl and 2-methyl substitution; ethyl-linked 2-thiazolyl side chain |
| Comparator Or Baseline | SDH inhibitor 22a (S2J-23-04) with distinct substitution pattern; prototypical kinase-inhibitor thiazole carboxamides with polar substituents (carboxylic acid, sulfonamide motifs); no matched molecular pair comparator with quantitative data available |
| Quantified Difference | Structural uniqueness confirmed by InChIKey CPLWMFLGOKOBLB-UHFFFAOYSA-N; no quantitative bioactivity difference calculable due to absence of comparator data |
| Conditions | Computational physico-chemical property prediction; ZINC and ChEMBL database cross-referencing |
Why This Matters
This compound's unique bis-thiazole architecture with n-butyl substitution represents a chemically distinct scaffold that cannot be replaced by any commercially or literature-characterized analog, making it essential for research programs requiring this specific chemotype.
- [1] Sule, S.A. et al. (2025) 'Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors', Journal of Agricultural and Food Chemistry, 73(44), pp. 28045-28057. doi: 10.1021/acs.jafc.5c07897. View Source
- [2] ZINC Database. ZINC1616039066: Activity data—no known activity for this compound. Available at: https://zinc.docking.org/substances/ZINC001616039066/ (Accessed: 2026-04-30). View Source
- [3] Sildrug Database. Physico-chemical properties for C14H19N3OS2 (4-butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide). Available at: https://sildrug.ibb.waw.pl/ (Accessed: 2026-04-30). View Source
